molecular formula C18H18N4O5 B5027230 7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B5027230
M. Wt: 370.4 g/mol
InChI Key: GWXOVXCLVTVJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core with various functional groups such as amino, diethoxyphenyl, dioxo, and carbonitrile

Properties

IUPAC Name

7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-3-25-9-5-6-12(26-4-2)10(7-9)13-11(8-19)15(20)27-17-14(13)16(23)21-18(24)22-17/h5-7,13H,3-4,20H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOVXCLVTVJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile can be achieved through a one-pot three-component reaction. This method involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in the presence of a catalyst such as SnO2/SiO2 nanocomposite in ethanol at room temperature . This protocol offers several advantages, including high yield, simple workup procedure, and easy recovery and reusability of the catalytic system.

Chemical Reactions Analysis

7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

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